safety data sheet SDS for 4-Amino-2,3-dichlorobenzonitrile
safety data sheet SDS for 4-Amino-2,3-dichlorobenzonitrile
Technical Guide & Safety Profile: 4-Amino-2,3-dichlorobenzonitrile
Document Control:
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Subject: 4-Amino-2,3-dichlorobenzonitrile
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Document Type: Advanced Safety Data & Technical Handling Guide
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Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads
Executive Summary
4-Amino-2,3-dichlorobenzonitrile is a highly functionalized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antimicrobial agents.[1][2] Its structure—featuring an electron-rich amino group contrasting with electron-withdrawing nitrile and chlorine substituents—creates a unique reactivity profile that demands precise handling.[3]
This guide transcends standard Safety Data Sheet (SDS) parameters, offering a mechanistic understanding of the compound's hazards, stability, and operational requirements. It is designed to empower researchers to design self-validating safety protocols.
Part 1: Substance Identity & Physicochemical Matrix
1.1 Chemical Identity
| Parameter | Specification |
|---|---|
| Chemical Name | 4-Amino-2,3-dichlorobenzonitrile |
| CAS Number | 193090-61-8 |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| SMILES | Nc1ccc(C#N)c(Cl)c1Cl |
| Structure | Aromatic ring substituted with -NH₂ (pos 4), -Cl (pos 2,3), -CN (pos 1) |[1][2][4][5]
1.2 Physicochemical Properties
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Physical State: Solid (Crystalline powder).
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Color: Off-white to pale beige (impurity dependent).
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Melting Point: Experimental determination recommended. Structural analogs (e.g., 4-amino-2-chlorobenzonitrile) melt ~116–121°C; expect similar range [1].
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Solubility:
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Water: Low (<0.1 mg/mL predicted).
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Organic Solvents: Soluble in DMSO, DMF, Ethanol, and Ethyl Acetate.
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Partition Coefficient (LogP): ~2.3 (Predicted). Lipophilic, indicating potential for dermal absorption.
Part 2: Hazard Architecture (SAR Analysis)
2.1 Structure-Activity Relationship (SAR) & Toxicology The toxicity of this compound is dictated by its three functional groups. As a Senior Scientist, you must treat this not just as "toxic" but as a multi-vector hazard:
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The Nitrile Moiety (-CN):
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Mechanism: Metabolic hydrolysis (via cytochrome P450 enzymes) can release cyanide ions (CN⁻), inhibiting cytochrome c oxidase and halting cellular respiration.
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Hazard: Acute Oral/Inhalation Toxicity.
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The Aniline Moiety (-NH₂):
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Mechanism: Aromatic amines are known methemoglobinemia inducers. The amine group can be oxidized to N-hydroxylamines, which oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport.
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Hazard: Blood toxicity, cyanosis.
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Halogenation (Cl atoms):
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Mechanism: Chlorine substituents increase lipophilicity, enhancing skin absorption and potentially increasing the half-life of the compound in the body.
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Hazard: Skin Sensitization (Category 1).
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2.2 GHS Classification (Derived)
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Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
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Skin Corrosion/Irritation: Category 2 (H315).
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Serious Eye Damage/Irritation: Category 2A (H319).
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Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Irritation.
Part 3: Operational Safety & Containment Strategy
3.1 Hierarchy of Controls The following diagram illustrates the mandatory safety workflow for handling this compound.
Figure 1: Hierarchy of Controls for handling halogenated aminobenzonitriles.
3.2 Specific Handling Protocols
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Weighing: NEVER weigh on an open bench. Use a static-free balance inside a chemical fume hood. If the powder is fluffy/electrostatic, use an anti-static gun before transfer.
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Solvent Choice: Avoid acidic solvents during initial dissolution if possible, as they may protonate the amine, altering solubility.
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Glove Selection:
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Standard: Nitrile rubber (0.11 mm) – Splash protection only.
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High Risk (Solutions): Double-gloving or Laminate film (Silver Shield) recommended due to the compound's lipophilicity and potential carrier solvent effects (e.g., DMSO penetrates nitrile).
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Part 4: Emergency Response Dynamics
4.1 Decomposition Chemistry In the event of a fire, the compound degrades into toxic gases. Understanding the stoichiometry helps in selecting the right respirator cartridges.
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Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), and Hydrogen cyanide (HCN) .
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Firefighting: Do NOT use high-pressure water jets (spreads contamination). Use CO₂, dry chemical, or alcohol-resistant foam.
4.2 Degradation Pathway (Metabolic & Environmental) The following diagram details how the compound breaks down, highlighting the release of toxic byproducts.
Figure 2: Potential hydrolysis and degradation pathways releasing toxic byproducts.
4.3 Spill Response Protocol
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Evacuate: Clear the area of non-essential personnel.
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PPE Up: Don full-face respirator with multi-gas cartridges (organic vapor + acid gas + particulate).
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Neutralize: Do not use water immediately. Cover with dry lime or soda ash to minimize dust.
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Clean: Scoop into a closed container. Clean surface with a 5% bleach solution (oxidizes traces of cyanide and amine) followed by water.
Part 5: Synthesis & Application Context
5.1 Synthetic Utility 4-Amino-2,3-dichlorobenzonitrile is a versatile scaffold. The amino group allows for diazotization (Sandmeyer reactions) or amide coupling, while the nitrile group can be reduced to a benzylamine or hydrolyzed to an acid/amide [2].
5.2 Experimental Insight: Acid Sensitivity
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Observation: When subjecting this compound to acidic hydrolysis (to convert -CN to -COOH), the presence of the amino group can lead to self-polymerization or side reactions if the temperature is uncontrolled.
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Recommendation: Protect the amine (e.g., Boc-protection) before harsh acidic hydrolysis of the nitrile if yield is critical.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235210, 4-Amino-2-chlorobenzonitrile. Retrieved from [Link]
Sources
- 1. 4-Amino-2,3-dichlorobenzonitrile | 193090-61-8 [sigmaaldrich.com]
- 2. 4-Amino-2,3-dichlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
